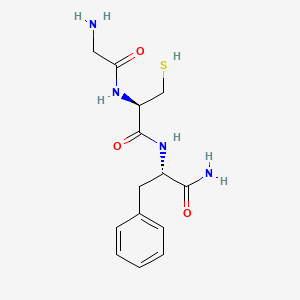
Glycyl-L-cysteinyl-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-cysteinyl-L-phenylalaninamide is a tripeptide composed of glycine, cysteine, and phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-phenylalaninamide typically involves the stepwise coupling of the amino acids glycine, cysteine, and phenylalanine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-cysteinyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amide bonds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amide bonds.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-cysteinyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of Glycyl-L-cysteinyl-L-phenylalaninamide involves its ability to form stable peptide bonds and disulfide linkages. The cysteine residue’s thiol group can participate in redox reactions, influencing the compound’s biological activity. The phenylalanine residue contributes to hydrophobic interactions, affecting the compound’s binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-phenylalaninamide: Lacks the cysteine residue, thus cannot form disulfide bonds.
Glycyl-L-cysteinyl-L-tyrosinamide: Contains tyrosine instead of phenylalanine, affecting its hydrophobic interactions.
Glycyl-L-cysteinyl-L-alaninamide: Contains alanine instead of phenylalanine, altering its overall hydrophobicity.
Uniqueness
Glycyl-L-cysteinyl-L-phenylalaninamide is unique due to the presence of both cysteine and phenylalanine residues. The cysteine residue allows for redox activity and disulfide bond formation, while the phenylalanine residue contributes to hydrophobic interactions, making this compound versatile in various applications.
Eigenschaften
CAS-Nummer |
187532-54-3 |
|---|---|
Molekularformel |
C14H20N4O3S |
Molekulargewicht |
324.40 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C14H20N4O3S/c15-7-12(19)17-11(8-22)14(21)18-10(13(16)20)6-9-4-2-1-3-5-9/h1-5,10-11,22H,6-8,15H2,(H2,16,20)(H,17,19)(H,18,21)/t10-,11-/m0/s1 |
InChI-Schlüssel |
KUIVXUBKMNTGEG-QWRGUYRKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)CN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CS)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


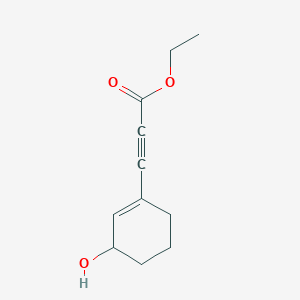
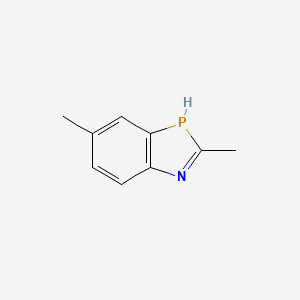
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
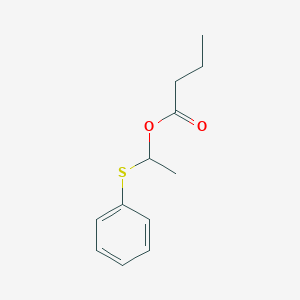
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
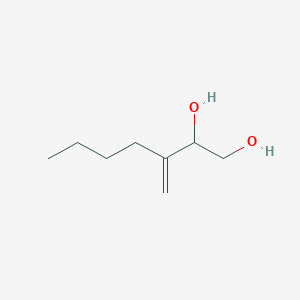
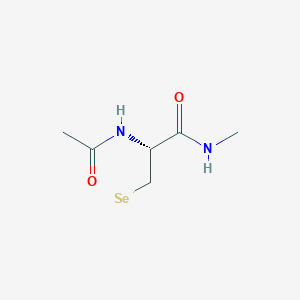

![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)

![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)


